molecular formula C8H10N4O B11910345 9-Propyl-1H-purin-6(9H)-one CAS No. 6972-38-9

9-Propyl-1H-purin-6(9H)-one

Cat. No.: B11910345
CAS No.: 6972-38-9
M. Wt: 178.19 g/mol
InChI Key: CFVLOIWZKLJNRW-UHFFFAOYSA-N
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Description

9-Propyl-1H-purin-6(9H)-one: is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with propylamine under basic conditions to replace the chlorine atom with a propyl group.

Industrial Production Methods: In an industrial setting, the production of this compound might involve large-scale alkylation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 9-Propyl-1H-purin-6(9H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound might be studied for its potential interactions with enzymes and nucleic acids. It could serve as a model compound for understanding purine metabolism and function.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its purine structure makes it a candidate for the development of antiviral or anticancer agents.

Industry: In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Propyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The propyl group might enhance its binding affinity or alter its metabolic stability.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base in DNA and RNA.

    Guanine: Another purine base found in nucleic acids.

    Caffeine: A methylated purine derivative with stimulant properties.

Uniqueness: 9-Propyl-1H-purin-6(9H)-one is unique due to its specific propyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness might make it valuable in specific research or industrial applications.

Properties

CAS No.

6972-38-9

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

9-propyl-1H-purin-6-one

InChI

InChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13)

InChI Key

CFVLOIWZKLJNRW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=CNC2=O

Origin of Product

United States

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